molecular formula C21H29NO14 B14809052 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid

Cat. No.: B14809052
M. Wt: 519.5 g/mol
InChI Key: MYVACZVKCHHJHJ-KUHALTKMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid typically involves the acetylation of N-acetylneuraminic acid. The process includes the use of acetic anhydride and a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid involves its interaction with specific molecular targets and pathways. As a sialic acid derivative, it is often involved in cell-cell interactions and recognition processes. The compound can bind to sialic acid-binding lectins and receptors, influencing various biological activities such as immune response and pathogen recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid stands out due to its high degree of acetylation, which enhances its stability and reactivity. This makes it particularly useful in the synthesis of complex molecules and in various biomedical applications .

Properties

Molecular Formula

C21H29NO14

Molecular Weight

519.5 g/mol

IUPAC Name

(4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C21H29NO14/c1-9(23)22-17-15(32-11(3)25)7-21(20(29)30,35-14(6)28)36-19(17)18(34-13(5)27)16(33-12(4)26)8-31-10(2)24/h15-19H,7-8H2,1-6H3,(H,22,23)(H,29,30)/t15-,16+,17+,18+,19+,21?/m0/s1

InChI Key

MYVACZVKCHHJHJ-KUHALTKMSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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